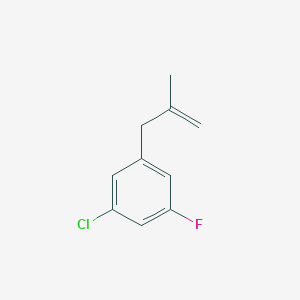

3-(3-Chloro-5-fluorophenyl)-2-methyl-1-propene

Description

Chemical Structure and Properties 3-(3-Chloro-5-fluorophenyl)-2-methyl-1-propene (CAS No. 951888-77-0) is an organofluorine compound featuring a substituted phenyl ring attached to a propene backbone. The phenyl group is substituted with chlorine at the 3-position and fluorine at the 5-position, while the propene chain includes a methyl group at the 2-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

1-chloro-3-fluoro-5-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF/c1-7(2)3-8-4-9(11)6-10(12)5-8/h4-6H,1,3H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQRFZHRWYJQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=CC(=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-2-methyl-1-propene typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with a suitable alkylating agent under controlled conditions. One common method involves the use of propargyl bromide in the presence of a base such as potassium carbonate, followed by a catalytic hydrogenation step to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Halogen substitution reactions can replace the chloro or fluoro groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

Oxidation: 3-(3-Chloro-5-fluorophenyl)propanoic acid

Reduction: 3-(3-Chloro-5-fluorophenyl)propan-1-ol

Substitution: 3-(3-Iodo-5-fluorophenyl)-2-methyl-1-propene

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Pharmaceuticals

One of the primary applications of 3-(3-Chloro-5-fluorophenyl)-2-methyl-1-propene is in the synthesis of pharmaceutical compounds. It serves as an intermediate in the production of various drugs, particularly those targeting cancer and inflammatory diseases. The compound's structure allows for modifications that enhance biological activity.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, studies have reported that certain analogs can inhibit tumor growth in preclinical models, suggesting potential therapeutic applications in oncology .

2. Agrochemical Development

The compound is also utilized in the development of agrochemicals, particularly herbicides and insecticides. Its fluorinated phenyl group contributes to enhanced biological activity and selectivity against pests.

Case Study: Herbicide Efficacy

A study evaluated the herbicidal activity of formulations containing this compound against common agricultural weeds. Results indicated a significant reduction in weed biomass compared to control groups, highlighting its potential as an effective herbicide .

3. Material Science

In material science, this compound is explored for its role in polymerization processes. It can act as a monomer in the synthesis of advanced materials with tailored properties.

Case Study: Polymer Synthesis

Research demonstrated that this compound could be polymerized to create materials with improved thermal stability and mechanical strength. These materials are being investigated for applications in coatings and composites .

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2-methyl-1-propene involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) 3-(3-Carboethoxyphenyl)-2-methyl-1-propene

- Structure : The phenyl ring bears a carboethoxy (-COOEt) group at the 3-position instead of chlorine and fluorine.

- Impact : The carboethoxy group introduces electron-withdrawing effects, altering reactivity in nucleophilic or electrophilic substitution reactions compared to the chloro-fluoro substitution. This compound is likely used in polymer chemistry or as a precursor for esters .

(b) 3-(5-Fluoro-2-methylphenyl)-1-propene

- Structure : Features a methyl group at the 2-position and fluorine at the 5-position on the phenyl ring, lacking the chlorine substituent.

- Methyl substitution may enhance steric hindrance, affecting regioselectivity in reactions .

Backbone Modifications

(a) 5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene

- Structure : Extends the propene chain to a pentene backbone while retaining the 3-chloro-5-fluorophenyl group.

- Impact : The longer alkyl chain increases hydrophobicity, which could improve membrane permeability in drug candidates. However, it may also reduce solubility in aqueous media .

(b) 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene

- Structure : Combines chloro and fluoro substitutions at different positions (3-fluoro-4-methylphenyl) with a chlorine atom on the propene chain.

- Impact : The additional chlorine on the backbone introduces a reactive site for further functionalization, such as cross-coupling reactions. The positional isomerism of substituents on the phenyl ring may influence π-π stacking interactions in crystal structures .

Functional Group Additions

(a) 3-(3-Chloro-5-fluorophenyl)acrylic acid

- Structure : Replaces the propene chain with an acrylic acid group (-CH₂CH₂COOH).

- Impact: The carboxylic acid group enables hydrogen bonding and salt formation, making it suitable for coordination chemistry or as a monomer in biodegradable polymers. Its acidity contrasts sharply with the neutral propene derivative .

(b) 3-(3-Chloro-5-fluorophenyl)piperidine

- Structure : Incorporates a piperidine ring instead of the propene chain.

- Impact : The nitrogen-containing heterocycle introduces basicity and conformational rigidity, which are advantageous in central nervous system (CNS) drug design. This modification drastically alters pharmacokinetic properties compared to the planar propene backbone .

Research Findings and Gaps

- Reactivity : The chloro-fluoro substitution pattern in 3-(3-Chloro-5-fluorophenyl)-2-methyl-1-propene enhances electrophilic aromatic substitution (EAS) reactivity at the para position relative to chlorine, as fluorine is a weaker ortho/para director .

- Data Limitations : Experimental data on melting/boiling points, solubility, and toxicity are absent in the reviewed literature, highlighting a need for further characterization.

Biological Activity

3-(3-Chloro-5-fluorophenyl)-2-methyl-1-propene is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a chloro and fluorine substituent on the phenyl ring, is being investigated for various applications in medicinal chemistry and biochemistry.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen substituents enhances the compound's binding affinity, potentially leading to increased specificity in targeting biological pathways. The propene moiety allows for further functionalization, which can facilitate participation in diverse biochemical reactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of chlorinated and fluorinated compounds. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values often range from 4.69 to 22.9 µM against common pathogens like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Similar compounds have also demonstrated antifungal effects, with MIC values showing activity against Candida albicans and other fungi .

| Compound | Target Pathogen | MIC Value (µM) |

|---|---|---|

| Compound A | E. coli | 0.0048 |

| Compound B | S. aureus | 5.64 |

| Compound C | C. albicans | 16.69 |

Anticancer Activity

Research into the anticancer properties of halogenated compounds suggests that they may inhibit cancer cell proliferation and induce apoptosis through various signaling pathways. For example:

- Inhibition of Cell Proliferation : Studies indicate that certain derivatives can effectively inhibit the growth of cancer cells by targeting key signaling pathways involved in tumor growth .

- Apoptosis Induction : Compounds structurally similar to this compound have been shown to trigger apoptotic pathways in cancer cells, leading to cell death .

Case Studies

Several case studies highlight the potential applications of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various halogenated compounds, including derivatives of this compound, against clinical isolates of bacteria. Results showed significant inhibition zones compared to controls, suggesting strong antibacterial properties.

- Cancer Cell Line Testing : In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in reduced viability and increased apoptosis rates, indicating its potential as an anticancer agent.

Toxicological Profile

Understanding the toxicological profile is crucial for assessing the safety of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.